4-Amino-N-hexylbenzenesulfonamide
Overview
Description
Mechanism of Action
Target of Action
4-Amino-N-hexylbenzenesulfonamide is a derivative of sulfonamide drugs . Sulfonamides primarily target two enzymes: carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose metabolism, thyroid function, inflammation, and intraocular pressure regulation .
Mode of Action
Sulfonamides, in general, are known to inhibit the aforementioned enzymes, thereby disrupting the normal physiological processes they regulate .
Biochemical Pathways
Sulfonamides affect several biochemical pathways due to their inhibition of carbonic anhydrase and dihydropteroate synthetase . The disruption of these pathways leads to a range of pharmacological activities, such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of physiological processes affected by the inhibition of carbonic anhydrase and dihydropteroate synthetase .
Biochemical Analysis
Biochemical Properties
4-Amino-N-hexylbenzenesulfonamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with sulfonamide-binding proteins and enzymes, which are involved in the inhibition of folic acid synthesis. This interaction is crucial for its role as an antimicrobial agent. The compound binds to the active site of the enzyme dihydropteroate synthase, thereby inhibiting its activity and preventing the synthesis of dihydrofolic acid, a precursor of folic acid .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting cell division and growth, particularly in bacterial cells. The compound disrupts cell signaling pathways by inhibiting the synthesis of folic acid, which is essential for DNA synthesis and repair. This inhibition leads to changes in gene expression and cellular metabolism, ultimately resulting in cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the enzyme dihydropteroate synthase. This binding inhibits the enzyme’s activity, preventing the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the folic acid synthesis pathway. The inhibition of this pathway leads to a decrease in the production of tetrahydrofolate, an essential cofactor for DNA synthesis and repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term exposure to this compound can lead to persistent inhibition of folic acid synthesis, resulting in sustained effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At high doses, it can lead to adverse effects such as liver and kidney damage, as well as hematological abnormalities. The threshold for these toxic effects varies depending on the species and individual sensitivity of the animal models used in the studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to folic acid synthesis. It interacts with enzymes such as dihydropteroate synthase and dihydrofolate reductase, which are crucial for the production of tetrahydrofolate. The inhibition of these enzymes by this compound leads to a decrease in the levels of folic acid and its derivatives, affecting various metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its effects on folic acid synthesis .
Subcellular Localization
This compound is localized primarily in the cytoplasm, where it interacts with enzymes involved in folic acid synthesis. It may also be found in other subcellular compartments, such as the mitochondria, where it can affect mitochondrial folate metabolism. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Preparation Methods
The synthesis of 4-Amino-N-hexylbenzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with hexylamine under specific conditions . The reaction is carried out in an organic solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction. The product is then purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
4-Amino-N-hexylbenzenesulfonamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon or platinum oxide . The major products formed from these reactions are various substituted and functionalized benzenesulfonamide derivatives .
Scientific Research Applications
4-Amino-N-hexylbenzenesulfonamide has several scientific research applications, including:
Comparison with Similar Compounds
4-Amino-N-hexylbenzenesulfonamide can be compared with other similar compounds, such as:
Sulfamethazine: This compound has a similar sulfonamide structure and is used as an antibacterial agent in veterinary medicine.
Sulfadiazine: Another sulfonamide derivative, sulfadiazine is used in combination with other drugs to treat infections in warm-blooded animals.
4-Aminobenzenesulfonamide: This compound is a precursor to this compound and has similar chemical properties.
The uniqueness of this compound lies in its specific hexylamine substitution, which imparts distinct chemical and biological properties compared to other sulfonamide derivatives .
Properties
IUPAC Name |
4-amino-N-hexylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-2-3-4-5-10-14-17(15,16)12-8-6-11(13)7-9-12/h6-9,14H,2-5,10,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAWZIRICNQARU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNS(=O)(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5070496 | |
Record name | Benzenesulfonamide, 4-amino-N-hexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5070496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67491-88-7 | |
Record name | 4-Amino-N-hexylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67491-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 4-amino-N-hexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067491887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, 4-amino-N-hexyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, 4-amino-N-hexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5070496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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